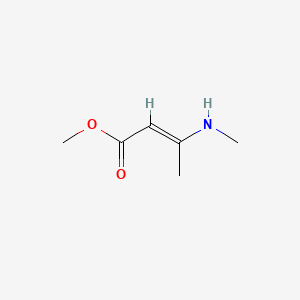

3-MÉTHYLAMINOCROTONATE DE MÉTHYLE

Vue d'ensemble

Description

Methyl 3-(methylamino)but-2-enoate is an organic compound with the molecular formula C6H11NO2. It is characterized by the presence of a methylamino group attached to a butenoate ester. This compound is used in various chemical reactions and has applications in scientific research.

Applications De Recherche Scientifique

Methyl 3-(methylamino)but-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Mécanisme D'action

Mode of Action

It has been used as an intermediate in the synthesis of analogues to other compounds, suggesting that it may interact with its targets in a similar manner .

Biochemical Pathways

It has been used in the synthesis of 4-aryl-1,4-dihydropyridines, which are known to have potential calcium channel blocking activity

Result of Action

As it has been used in the synthesis of compounds with potential calcium channel blocking activity

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 3-(methylamino)but-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of Methyl 3-(methylamino)but-2-enoate involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature and pressure, are carefully monitored to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-(methylamino)but-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 3-aminobut-2-enoate

- Methyl 3-(dimethylamino)but-2-enoate

- Ethyl 3-(methylamino)but-2-enoate

Uniqueness

Methyl 3-(methylamino)but-2-enoate is unique due to its specific structural features, such as the presence of a methylamino group and a butenoate ester. These features contribute to its distinct reactivity and applications in various fields .

Activité Biologique

Methyl 3-(methylamino)but-2-enoate, also known as methyl 3-(methylamino)-2-butenoate, is an organic compound with a structure that suggests potential biological activity. Its chemical formula is C6H11NO2, and it features a methylamino group which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C6H11NO2

- Molecular Weight : 129.16 g/mol

- SMILES Notation :

COC(/C=C(NC)/C)=O - InChI Key : QAKYFFYZPIPLDN-PLNGDYQASA-N

The presence of the methylamino group in its structure indicates that it may interact with biological systems in a manner similar to other amino-containing compounds.

Methyl 3-(methylamino)but-2-enoate has been studied for its potential interactions with various biological targets:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Antioxidant Properties : The compound's structure implies possible antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .

- Enzyme Inhibition : There is potential for this compound to act as an inhibitor of certain enzymes involved in metabolic pathways, although specific targets have yet to be conclusively identified.

Case Studies and Research Findings

A review of available literature highlights several key studies that provide insights into the biological activity of methyl 3-(methylamino)but-2-enoate:

-

Synthesis and Biological Evaluation :

- A study conducted by researchers at the University of Groningen explored the synthesis of various derivatives of methyl 3-(methylamino)but-2-enoate and their biological evaluations. The results indicated that certain derivatives exhibited enhanced antibacterial activity compared to the parent compound .

-

Potential Drug Development :

- Research published in pharmaceutical journals has identified methyl 3-(methylamino)but-2-enoate as a lead compound for developing new drugs targeting bacterial infections. Its structural analogs showed promising results in preliminary screenings against resistant bacterial strains.

- Toxicological Studies :

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

methyl (E)-3-(methylamino)but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5(7-2)4-6(8)9-3/h4,7H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKYFFYZPIPLDN-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)OC)/NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.